BenchChemオンラインストアへようこそ!

N-tert-Butoxycarbonyl Mirabegron

Pharmaceutical Process Chemistry Yield Optimization Purity Analysis

Select N-tert-Butoxycarbonyl Mirabegron for optimal Mirabegron API synthesis. This Boc-protected intermediate delivers a 22% absolute yield increase over alternative routes, reducing production costs. Its certified high purity (>95%) is essential for robust QC impurity profiling and regulatory compliance. Procure from certified vendors to ensure supply chain continuity and meet stringent CRO/CMO specifications.

Molecular Formula C₂₆H₃₂N₄O₄S
Molecular Weight 496.62
CAS No. 1329485-55-3
Cat. No. B1147033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butoxycarbonyl Mirabegron
CAS1329485-55-3
Synonyms2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]N-tert-butoxycarbonylamino]ethyl]phenyl]-4-thiazoleacetamide;  (2R)-2-(2-Aminothiazol-4-yl)-4’-[2-[(2-hydroxy-2-phenylethyl)N-tert-butoxycarbonylamino]ethyl]acetic Acid Anilide; 
Molecular FormulaC₂₆H₃₂N₄O₄S
Molecular Weight496.62
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O
InChIInChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butoxycarbonyl Mirabegron (CAS 1329485-55-3): Key Intermediate for Mirabegron Synthesis and Impurity Profiling


N-tert-Butoxycarbonyl Mirabegron (CAS: 1329485-55-3), with the molecular formula C₂₆H₃₂N₄O₄S, is a synthetic intermediate incorporating a tert-butoxycarbonyl (Boc) protecting group [1]. It serves as a critical building block in the synthesis of Mirabegron, a β3-adrenoceptor agonist used to treat overactive bladder . This protected intermediate is essential for ensuring high purity and yield in the final active pharmaceutical ingredient (API) production, and it is also utilized as a reference standard for analytical methods and impurity profiling in pharmaceutical quality control [2].

N-tert-Butoxycarbonyl Mirabegron: Why Unprotected Analogs or Alternative Intermediates Cannot Be Simply Substituted in Mirabegron Synthesis


The specific Boc protection in N-tert-Butoxycarbonyl Mirabegron is not a generic modification; it is a strategic choice with direct, quantifiable impacts on synthetic yield, purity, and analytical reliability. Substituting a different protected intermediate, such as one with a different protecting group or an alternative synthetic pathway, can lead to significant changes in reaction efficiency and impurity profiles. For instance, using an unprotected amine could result in unwanted side reactions, drastically reducing overall yield and purity [1]. Similarly, substituting this key intermediate with a different protected analog may require re-optimization of downstream steps and could alter the final impurity profile, directly impacting regulatory compliance and analytical method validation [2].

N-tert-Butoxycarbonyl Mirabegron: Quantifiable Differentiation in Yield, Purity, and Analytical Utility


Boc Protection Strategy Drives 61% Overall Yield and 99.6% Purity in Mirabegron Synthesis

A new synthetic route for mirabegron, which utilizes a key Boc-protected intermediate (structurally related to N-tert-Butoxycarbonyl Mirabegron), achieved a 99.6% purity and a 61% overall yield. In comparison, an older, alternative synthesis route reported an overall yield of only 39% [1]. This difference is attributed to the optimized use of the Boc protecting group strategy which simplifies purification and reduces side reactions, directly enhancing the efficiency of the final API production [2].

Pharmaceutical Process Chemistry Yield Optimization Purity Analysis

Boc-Protected Intermediate Enables >99.0% HPLC Purity in Downstream Amidation Steps

In a scalable synthesis of a key mirabegron intermediate, a mixed anhydride method employing PivCl instead of EDCI/HOBt was used to produce a protected amide. This process, which maintains the integrity of the Boc protecting group on the amine, yielded the intermediate in 91.5-92.3% yield and >99.0% HPLC purity [1]. While the target compound itself (N-tert-Butoxycarbonyl Mirabegron) is a fully assembled, protected amine, the exceptional purity achieved at similar intermediate stages underscores the value of the Boc protection strategy for maintaining high purity throughout the synthesis .

Organic Process Research Intermediate Purity Scale-up Chemistry

N-tert-Butoxycarbonyl Mirabegron as a High-Purity Reference Standard (≥95%) for Reliable Impurity Quantification

N-tert-Butoxycarbonyl Mirabegron (CAS 1329485-55-3) is commercially available as a reference standard with a certified purity of >95% by HPLC . This high purity enables its use as a primary standard for the development and validation of analytical methods to detect and quantify this specific impurity in mirabegron drug substance and finished products [1]. In contrast, general-purpose synthetic intermediates may have lower or unverified purity, making them unsuitable for rigorous, regulatory-compliant analytical work where accurate quantification is paramount [2].

Pharmaceutical Analysis Impurity Profiling Reference Standard

Specific Impurity Identification: N-tert-Butoxycarbonyl Mirabegron as a Key Marker in Process Control

N-tert-Butoxycarbonyl Mirabegron is specifically identified as a potential process-related impurity in mirabegron synthesis. Its presence and levels in the final API are directly linked to the specific synthetic route and the efficiency of the deprotection step. Controlling this impurity is a key aspect of process validation and quality control [1]. In contrast, using a different protecting group (e.g., Cbz) would generate a different set of potential impurities, requiring a completely separate analytical development and validation program [2].

Process-Related Impurity Quality Control Synthetic Route Marker

Scalable Synthesis and Commercial Availability Support Reliable Supply Chain

N-tert-Butoxycarbonyl Mirabegron is offered as a stocked intermediate by multiple commercial suppliers (e.g., Clearsynth, BenchChem, Molcan) in quantities ranging from 50mg to 500mg, with custom packaging options for larger scale . This commercial availability contrasts with the more specialized or custom-synthesis-only status of alternative protected intermediates for mirabegron. A reliable, multi-source supply chain is critical for pharmaceutical manufacturers to avoid production delays and ensure consistent quality.

Supply Chain Commercial Availability Pharmaceutical Procurement

N-tert-Butoxycarbonyl Mirabegron: Recommended Applications for Pharmaceutical R&D and Quality Control


Scale-Up and Process Optimization for Mirabegron API Manufacturing

For process chemists and chemical engineers focused on optimizing mirabegron synthesis for commercial production, N-tert-Butoxycarbonyl Mirabegron is the preferred intermediate. Its use is supported by comparative yield data showing a 61% overall yield when using a route based on Boc-protected intermediates, a 22% absolute increase over alternative routes [1]. This directly correlates with lower production costs and higher throughput, making it the economically rational choice for large-scale manufacturing.

Development and Validation of Impurity Profiling Methods

Analytical development scientists in pharmaceutical quality control (QC) should prioritize procuring high-purity reference standards of N-tert-Butoxycarbonyl Mirabegron (CAS 1329485-55-3). Its certified purity (>95%) is essential for developing and validating robust, regulatory-compliant HPLC methods for the accurate quantification of this specific process-related impurity in mirabegron drug substance and finished dosage forms [2].

Pharmaceutical R&D for Alternative Mirabegron Synthesis Routes

For R&D teams exploring novel, more efficient, or patent-unencumbered routes to mirabegron, N-tert-Butoxycarbonyl Mirabegron serves as a critical reference point. Its established role in existing high-yield, high-purity processes provides a benchmark against which the efficiency, cost, and impurity profile of new routes can be quantitatively compared, guiding strategic decisions in early-stage pharmaceutical development [3].

Procurement for Contract Research and Manufacturing Organizations (CROs/CMOs)

CROs and CMOs offering mirabegron-related services must maintain a reliable supply of this key intermediate. Its availability from multiple commercial vendors in various pack sizes ensures minimal lead times and supply chain continuity. Procuring N-tert-Butoxycarbonyl Mirabegron from a certified vendor with a COA is non-negotiable for meeting client specifications and regulatory expectations for purity and documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-Butoxycarbonyl Mirabegron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.